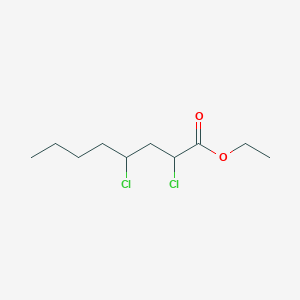

Ethyl 2,4-dichlorooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

90284-97-2 |

|---|---|

Molecular Formula |

C10H18Cl2O2 |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

ethyl 2,4-dichlorooctanoate |

InChI |

InChI=1S/C10H18Cl2O2/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

ULXWQCYJCSJZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(C(=O)OCC)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of Ethyl 2,4-dichlorooctanoate

Predicted Chemical and Physical Properties

The chemical and physical properties of Ethyl 2,4-dichlorooctanoate are predicted based on the known values for Ethyl 6,8-dichlorooctanoate and other related chlorinated esters. The presence of chlorine atoms on the second and fourth carbons is expected to influence the molecule's polarity, boiling point, and density.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ | --- |

| Molecular Weight | 241.15 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Based on analogous chlorinated esters. |

| Boiling Point | ~115-125 °C at reduced pressure | Predicted to be slightly different from isomers like Ethyl 6,8-dichlorooctanoate due to the positions of the chlorine atoms affecting intermolecular forces. |

| Density | ~1.1 g/mL | The positions of the chlorine atoms closer to the ester group might slightly increase the density compared to isomers with chlorine atoms further down the chain. |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. | Typical for medium-chain fatty acid esters. |

| Refractive Index | ~1.46 | Based on similar chlorinated alkyl esters. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds and established principles of NMR and mass spectrometry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the ethyl group and the octanoate chain. The chemical shifts of protons on carbons bearing chlorine atoms (C2 and C4) will be significantly downfield.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~4.5 | Triplet | 1H | -CHCl- (C2) |

| ~4.1 | Multiplet | 1H | -CHCl- (C4) |

| ~2.2 | Multiplet | 2H | -CH₂- (C3) |

| ~1.2-1.8 | Multiplet | 6H | -CH₂- (C5, C6, C7) |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ (C8) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show ten distinct signals. The carbons attached to the chlorine atoms (C2 and C4) and the carbonyl carbon (C1) will have the most downfield chemical shifts.

| Chemical Shift (ppm) | Assignment |

| ~168 | C1 (C=O) |

| ~62 | -OCH₂CH₃ |

| ~60 | C2 (-CHCl-) |

| ~58 | C4 (-CHCl-) |

| ~35 | C3 |

| ~31 | C5 |

| ~28 | C6 |

| ~22 | C7 |

| ~14 | -OCH₂CH₃ |

| ~13 | C8 |

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Key fragmentation pathways are predicted to involve the loss of the ethoxy group, chlorine atoms, and cleavage of the carbon chain.

Predicted Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the selective dichlorination of ethyl octanoate. Direct chlorination of the ester can be challenging to control and may yield a mixture of products. A more controlled approach would involve the synthesis of a precursor with functionalities that direct chlorination to the desired positions. One possible, though multi-step, conceptual pathway is outlined below.

Conceptual Synthesis Workflow

Structural Elucidation of Ethyl 2,4-dichlorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis and confirmation of Ethyl 2,4-dichlorooctanoate. The document outlines predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous compounds. It also includes detailed experimental protocols for the key analytical techniques required for structural elucidation.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ |

| Molecular Weight | 241.15 g/mol [1][2] |

| Appearance | Colorless to pale yellow oil[2] |

| Boiling Point | Predicted to be higher than ethyl octanoate (208 °C) due to increased molecular weight and dipole-dipole interactions from C-Cl bonds. |

| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate.[2] |

Predicted Spectroscopic Data for Structural Confirmation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the known effects of substituents on spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different proton environments and their connectivity.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl group) | 1.2-1.4 | Triplet (t) | ~7 |

| CH₂ (ethyl group) | 4.1-4.3 | Quartet (q) | ~7 |

| CH (at C2) | 4.3-4.5 | Doublet of doublets (dd) | ~6, ~8 |

| CH₂ (at C3) | 2.0-2.4 | Multiplet (m) | - |

| CH (at C4) | 4.0-4.2 | Multiplet (m) | - |

| CH₂ (at C5) | 1.6-1.9 | Multiplet (m) | - |

| CH₂ (at C6) | 1.3-1.5 | Multiplet (m) | - |

| CH₂ (at C7) | 1.2-1.4 | Multiplet (m) | - |

| CH₃ (terminal) | 0.8-1.0 | Triplet (t) | ~7 |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will confirm the number of unique carbon environments within the molecule.

Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 168-172 |

| CH₂ (ethyl group, O-CH₂) | 61-63 |

| CH₃ (ethyl group, CH₃) | 13-15 |

| CH (at C2) | 55-60 |

| CH₂ (at C3) | 38-42 |

| CH (at C4) | 60-65 |

| CH₂ (at C5) | 30-35 |

| CH₂ (at C6) | 25-30 |

| CH₂ (at C7) | 22-25 |

| CH₃ (terminal) | 13-15 |

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

Table 2.3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (ester) | 1735-1750 | Strong, sharp peak |

| C-O (ester) | 1150-1250 | Strong, sharp peak |

| C-Cl | 600-800 | Medium to strong, sharp peaks |

| C-H (sp³) | 2850-3000 | Medium to strong, sharp peaks |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.

Table 2.4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 240, 242, 244 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two chlorine atoms) |

| 195, 197, 199 | [M - OCH₂CH₃]⁺ |

| 167, 169 | [M - COOCH₂CH₃]⁺ |

| Various | Fragments from cleavage of the alkyl chain |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen framework.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (ester, C-Cl, C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern to confirm the presence of two chlorine atoms.

-

Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis and a predicted fragmentation pathway.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of Dichlorinated Ethyl Octanoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for dichlorinated ethyl octanoates, with a specific focus on the well-documented synthesis of Ethyl 6,8-dichlorooctanoate, a key intermediate in the production of alpha-lipoic acid. While direct synthetic routes for Ethyl 2,4-dichlorooctanoate are not extensively reported in publicly available literature, the methodologies presented for the 6,8-isomer offer valuable insights into the chlorination of the ethyl octanoate backbone.

This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the chemical processes involved.

Synthesis of Ethyl 6,8-dichlorooctanoate

The primary route for the synthesis of Ethyl 6,8-dichlorooctanoate involves the chlorination of a hydroxylated precursor, typically Ethyl 6-hydroxy-8-chlorooctanoate. Two common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and bis(trichloromethyl)carbonate, also known as triphosgene.

Method 1: Chlorination using Thionyl Chloride

A traditional and effective method for the synthesis of Ethyl 6,8-dichlorooctanoate is the reaction of Ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride.[1][2] This reaction is often carried out in the presence of a small amount of a base like pyridine, which acts as a catalyst.[1]

Experimental Protocol:

A solution of Ethyl 8-chloro-6-hydroxyoctanoate in an anhydrous solvent such as benzene is added dropwise with stirring to a solution of thionyl chloride in the same solvent, containing a catalytic amount of pyridine.[1] The reaction mixture is then heated under gentle reflux for approximately one hour.[1] After cooling, the mixture is carefully poured into ice-water. The organic layer is separated, dried over anhydrous sodium sulfate, and the final product is purified by vacuum distillation.[1]

Quantitative Data for Thionyl Chloride Method:

| Parameter | Value | Reference |

| Starting Material | Ethyl 8-chloro-6-hydroxyoctanoate | [1] |

| Chlorinating Agent | Thionyl Chloride | [1] |

| Catalyst | Pyridine | [1] |

| Solvent | Anhydrous Benzene | [1] |

| Reaction Time | 1 hour (reflux) | [1] |

| Yield | 59-72% | [1] |

Reaction Pathway:

Caption: Synthesis of Ethyl 6,8-dichlorooctanoate using Thionyl Chloride.

Method 2: Chlorination using Bis(trichloromethyl)carbonate (Triphosgene)

An alternative and more environmentally friendly approach utilizes bis(trichloromethyl)carbonate as the chlorinating agent.[3] This method avoids the use of thionyl chloride, which can produce corrosive and hazardous byproducts.[3] The reaction is typically carried out in the presence of a solvent like N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide.[3] Under ice-water bath conditions and with stirring, a solution of bis(trichloromethyl)carbonate in an organic solvent (such as toluene or chlorobenzene) is added dropwise.[3] After the addition is complete, the reaction mixture is slowly heated to a temperature between 50-90°C and maintained for 2-8 hours.[3] The reaction is monitored for the cessation of hydrogen chloride gas evolution.[3] Upon completion, the reaction mixture is cooled, neutralized with a base, and the solvent is removed under normal pressure. The final product, Ethyl 6,8-dichlorooctanoate, is obtained through vacuum distillation, collecting the fraction at 172-176°C under a vacuum of 5 mmHg.[3]

Quantitative Data for Bis(trichloromethyl)carbonate Method:

| Parameter | Value | Reference |

| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | [3] |

| Chlorinating Agent | Bis(trichloromethyl)carbonate | [3] |

| Solvent | N,N-dimethylformamide (DMF) and Toluene/Chlorobenzene | [3] |

| Reaction Temperature | 50-90°C | [3] |

| Reaction Time | 2-8 hours | [3] |

| Molar Ratio (Reactant:Triphosgene:DMF) | 1 : 0.34-0.5 : 1.0-1.5 | [3] |

| Yield | 86.1% - 93.4% | [3] |

| Purity | 97.8% - 98.4% | [3] |

Reaction Pathway:

Caption: Synthesis of Ethyl 6,8-dichlorooctanoate using Triphosgene.

General Considerations for Dichlorination of Fatty Acid Esters

The synthesis of dichlorinated fatty acid esters, such as the target molecule this compound, would likely proceed through similar principles of electrophilic chlorination or nucleophilic substitution. The challenge in synthesizing a specific isomer like the 2,4-dichloro derivative lies in achieving regioselectivity.

Potential synthetic strategies could involve:

-

Direct Chlorination of Ethyl Octanoate: This would likely require a radical chlorination or a method that favors chlorination at specific positions on the alkyl chain. Controlling the position of chlorination can be challenging and may result in a mixture of isomers.

-

Synthesis from a Precursor with Pre-installed Functional Groups: A more controlled approach would involve starting with an ethyl octanoate derivative that has functional groups (e.g., hydroxyl or carbonyl groups) at the 2 and 4 positions, which can then be converted to chlorides.

Further research and methods development would be necessary to establish a reliable and high-yield synthesis for this compound. The detailed protocols for the synthesis of Ethyl 6,8-dichlorooctanoate provide a strong foundation for such investigations.

References

An In-depth Technical Guide on Ethyl 2,4-dichlorooctanoate

Introduction

Ethyl 2,4-dichlorooctanoate is a halogenated fatty acid ester. Its structure, featuring a chlorinated eight-carbon chain with an ethyl ester group, suggests its potential utility as a synthetic intermediate in the preparation of more complex molecules. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique reactivity and physical properties. This guide provides a summary of the inferred physical properties, a detailed hypothetical synthesis protocol, and a discussion of potential biological activities based on related compounds.

Physical and Chemical Properties

Due to the absence of specific experimental data for this compound, the following table summarizes the known physical properties of two analogous compounds: Ethyl 2,4-dichloroacetoacetate and Ethyl 6,8-dichlorooctanoate. These values can offer an approximation of the expected properties for the target compound.

| Property | Ethyl 2,4-dichloroacetoacetate | Ethyl 6,8-dichlorooctanoate |

| Molecular Formula | C₆H₈Cl₂O₃[1][2] | C₁₀H₁₈Cl₂O₂[3][4] |

| Molecular Weight | 199.03 g/mol [1][2] | 241.15 g/mol [3][4] |

| Appearance | Colorless Clear Liquid[1] | Colourless to Pale Yellow Oil[4] |

| Density | 1.315 g/cm³[2] | 1.107 g/mL at 25 °C[4] |

| Boiling Point | Not available | 109 °C at 0.7 Torr[4] |

| Refractive Index | Not available | n20/D 1.462[4] |

| Solubility | Not available | Chloroform, Ethyl Acetate (Slightly)[4] |

| Storage | Store at <-15°C[2] | Sealed in dry, Room Temperature[4] |

Synthesis of this compound: A Proposed Experimental Protocol

A plausible synthetic route to this compound involves the chlorination of a suitable precursor, such as ethyl 2-octenoate or ethyl 4-hydroxyoctanoate. The following is a detailed, hypothetical experimental protocol for the synthesis via chlorination of ethyl octanoate. This protocol is based on general methods for the halogenation of esters and requires optimization and validation.

Objective: To synthesize this compound from ethyl octanoate.

Materials:

-

Ethyl octanoate

-

N-Chlorosuccinimide (NCS)

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (initiator)

-

Dichloromethane (solvent)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction flask, condenser, and dropping funnel

-

Separatory funnel

-

Chromatography column (for purification)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl octanoate (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Add a catalytic amount of benzoyl peroxide to the solution.

-

Chlorination: Slowly add a solution of sulfuryl chloride (2.2 equivalents) in dichloromethane to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a conceptual workflow for the proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the biological activities of related compounds, such as fatty acid esters and other chlorinated organic molecules, can provide some insights into its potential effects.

Fatty acid esters are known to possess antimicrobial properties.[5] Their mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.[5] The lipophilic nature of the octanoate chain in this compound would facilitate its interaction with the lipid bilayer of cell membranes. The presence of chlorine atoms could further enhance this activity by altering the electronic properties and steric hindrance of the molecule, potentially leading to more specific interactions with membrane components.

Furthermore, some chlorinated fatty acid esters are recognized as process-induced contaminants in edible oils and are studied for their toxicological profiles.[6][7] For instance, fatty acid esters of dichloropropanols are known to be formed during food processing and are monitored due to potential health concerns.[6][7] Therefore, it is plausible that this compound could exhibit some level of cytotoxicity, which would warrant further investigation.

The following diagram illustrates a conceptual signaling pathway for the potential antimicrobial activity of a lipophilic compound like this compound, focusing on cell membrane disruption.

Caption: Conceptual mechanism of antimicrobial action via membrane disruption.

Conclusion

This compound is a compound for which specific experimental data is currently lacking. However, based on the properties of analogous compounds and general chemical principles, it is predicted to be a liquid with potential applications as a synthetic intermediate. A plausible synthetic route has been proposed, although it requires experimental validation. The biological activity of this compound is unknown, but it may exhibit antimicrobial or cytotoxic effects, warranting further toxicological and pharmacological evaluation. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and characterization of this and other novel halogenated fatty acid esters.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl 2,4-dichloroacetoacetate | 88-00-6 | FE139191 [biosynth.com]

- 3. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

- 5. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and occurrence of dichloropropanol fatty acid esters and related process‐induced contaminants in edible oils and fats | Scilit [scilit.com]

An In-depth Technical Guide to Ethyl 6,8-dichlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6,8-dichlorooctanoate, a key organic intermediate. It includes detailed information on its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in the pharmaceutical and agrochemical industries.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 6,8-dichlorooctanoate[1] |

| CAS Number | 1070-64-0[1] |

| Molecular Formula | C₁₀H₁₈Cl₂O₂[1] |

| Molecular Weight | 241.15 g/mol [1] |

| SMILES | CCOC(=O)CCCCC(CCCl)Cl[1] |

| InChI | InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 6,8-dichlorooctanoate is presented below.

| Property | Value | Reference |

| Appearance | Colourless to Pale Yellow Oil/Gold Liquid | [2][3][4] |

| Boiling Point | 109 °C at 0.7 Torr; 288.5 °C at 760 mmHg | [2][5] |

| Density | 1.107 g/mL at 25 °C | [2][5][6] |

| Refractive Index | n20/D 1.462 | [5][6] |

| Solubility | Soluble in many organic solvents | [7] |

| Purity | Typically ≥95% to ≥99% | [2][8][9] |

Applications in Synthesis

Ethyl 6,8-dichlorooctanoate is a crucial intermediate in the synthesis of various commercially important compounds.

-

Lipoic Acid Synthesis: Its most significant application is as a precursor in the synthesis of alpha-lipoic acid, a potent antioxidant used in the management of diabetic neuropathy and other health conditions.[10][11][12] The two chlorine atoms on the octanoate chain provide the necessary reactivity for the cyclization step that forms the dithiolane ring of lipoic acid.[12]

-

Agrochemicals: The chlorinated ester structure of Ethyl 6,8-dichlorooctanoate makes it a versatile building block for the development of new pesticides and herbicides.[12]

-

Bioactive Compounds: It serves as a key precursor in the synthesis of other bioactive molecules, including derivatives of 6-selenolipoic acid and α-lipoic acid with potential anticancer properties.[7]

Experimental Protocols: Synthesis of Ethyl 6,8-dichlorooctanoate

Several methods for the synthesis of Ethyl 6,8-dichlorooctanoate have been reported, primarily involving the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Below are detailed protocols based on published literature and patents.

Method 1: Chlorination using Bis(trichloromethyl)carbonate [10][13][14]

This method utilizes bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent.

-

Reaction Setup: A 250 mL three-necked flask is equipped with a thermometer, a reflux condenser, and a mechanical stirrer.

-

Procedure:

-

Dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide (DMF) in the flask.

-

Cool the mixture in an ice-water bath with stirring.

-

Slowly add a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate dissolved in 40 g of toluene dropwise.

-

After the addition is complete, slowly raise the temperature to 50-55 °C and maintain it for 8 hours.

-

Cool the reaction mixture to below 30 °C and neutralize it with an alkaline solution.

-

The solvent is removed by evaporation under normal pressure.

-

The final product is obtained by vacuum distillation, collecting the fraction at 172-176 °C under a vacuum of 5 mmHg.

-

-

Yield and Purity: This method can achieve a molar yield of 90.6% with a purity of 98.1%.[10][13]

Method 2: Chlorination using Thionyl Chloride [11]

This protocol employs thionyl chloride as the chlorinating agent.

-

Reaction Setup: A flask equipped with a stirrer and a gas absorption system.

-

Procedure:

-

Add 85 ml of thionyl chloride to the flask.

-

With stirring, slowly add 77 g of the starting material (compound 5 from the reference, which is a hydroxy ester) dropwise over approximately 2 hours. The gas generated during the addition should be absorbed by an alkali solution.

-

After the addition is complete, heat the mixture to 80 °C and reflux for 2 hours.

-

The product is then obtained by distillation.

-

-

Yield: The molar yield for this process is reported to be 87%.[11]

Synthetic Pathway Visualization

The following diagram illustrates the key synthetic step for producing Ethyl 6,8-dichlorooctanoate and its subsequent use in the synthesis of Lipoic Acid.

References

- 1. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6,8-Dichlorooctanoate Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]

- 3. Ethyl 6,8-dichlorooctanoate CAS 1070-64-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. ulcho.com [ulcho.com]

- 5. Ethyl 6,8-dichlorooctanoate, CAS No. 1070-64-0 - iChemical [ichemical.com]

- 6. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

- 7. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]

- 8. Synthonix, Inc > 1070-64-0 | Ethyl 6,8-dichlorooctanoate [synthonix.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]

- 14. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Analysis of Ethyl 2,4-dichlorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichlorooctanoate is an organic compound of interest in various chemical synthesis and drug development pathways. A thorough understanding of its structural and chemical properties is paramount for its effective application. Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and purity of this compound. This technical guide presents a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound, this guide provides predicted data based on established spectroscopic principles and comparative analysis with the well-characterized parent compound, Ethyl octanoate.

Predicted Spectroscopic Data

The introduction of two chlorine atoms at the C2 and C4 positions of the octanoate chain is expected to significantly influence the spectroscopic signatures compared to the unsubstituted Ethyl octanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The presence of electronegative chlorine atoms will cause a downfield shift (to a higher ppm value) for protons on the carbons to which they are attached (C2-H and C4-H) and on adjacent carbons.

¹³C NMR (Carbon-13 NMR): Similarly, the carbons directly bonded to chlorine (C2 and C4) will experience a significant downfield shift in the ¹³C NMR spectrum. The carbonyl carbon (C1) and the carbons of the ethyl group will also be affected, though to a lesser extent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~168-172 |

| 2 (CHCl) | ~4.2-4.4 (dd) | ~58-62 |

| 3 (CH₂) | ~2.0-2.3 (m) | ~35-40 |

| 4 (CHCl) | ~4.0-4.2 (m) | ~60-65 |

| 5 (CH₂) | ~1.6-1.8 (m) | ~30-35 |

| 6 (CH₂) | ~1.3-1.5 (m) | ~25-30 |

| 7 (CH₂) | ~1.2-1.4 (m) | ~22-25 |

| 8 (CH₃) | ~0.8-1.0 (t) | ~13-15 |

| a (O-CH₂) | ~4.1-4.3 (q) | ~60-63 |

| b (CH₃) | ~1.2-1.4 (t) | ~14-16 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected for the ester group and the carbon-chlorine bonds.

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester carbonyl) | ~1740-1750 | Strong |

| C-O (Ester) | ~1150-1250 | Strong |

| C-Cl (Alkyl halide) | ~600-800 | Medium-Strong |

| C-H (sp³ stretch) | ~2850-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 240, 242, 244 | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |

| [M-OCH₂CH₃]⁺ | 195, 197, 199 | Loss of the ethoxy group. |

| [M-CH₂CH₃]⁺ | 211, 213, 215 | Loss of the ethyl group. |

| [C₄H₆Cl₂O]⁺ | 152, 154, 156 | A possible fragmentation pattern. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2]

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

-

Background Scan : Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[3]

-

Sample Application : Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3][4]

-

Spectrum Acquisition : Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[5]

-

Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.[6][7]

-

Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation : Analyze the molecular ion peak to determine the molecular weight and its isotopic pattern to confirm the presence of chlorine.[9] Interpret the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 2. azom.com [azom.com]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. pubs.aip.org [pubs.aip.org]

A Technical Guide to Sourcing Research-Grade Dichlorinated Octanoates

Focus: Ethyl 6,8-dichlorooctanoate

This guide is intended for researchers, scientists, and professionals in drug development who require access to research-grade dichlorinated octanoate esters. Initial searches for Ethyl 2,4-dichlorooctanoate did not yield commercially available sources, suggesting it is not a standard catalog item. However, a closely related isomer, Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0) , is readily available from multiple suppliers. This document will focus on this commercially accessible intermediate, which is noted for its role in the synthesis of alpha-lipoic acid, a compound of significant interest in therapeutic research.[1][2]

Commercial Supplier Overview

The following tables summarize the available data for Ethyl 6,8-dichlorooctanoate from various commercial suppliers. This information is crucial for comparing specifications and selecting a reagent that meets the stringent requirements of research and development.

Table 1: Supplier Product Specifications

| Supplier/Manufacturer | Product Name | CAS No. | Purity / Grade | Catalog No. (Example) |

| Sigma-Aldrich | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | 95% | 549762 |

| TRC (Toronto Research Chemicals) | 6,8-Dichlorooctanoic Acid Ethyl Ester | 1070-64-0 | Not Specified | D435555 |

| NINGBO INNO PHARMCHEM CO.,LTD. | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | ≥95.0% or ≥97.0% | Not Specified |

| Yanggu Huatai | Ethyl 6,8-Dichlorooctanoate | 1070-64-0 | Total Impurities: NMT 5.0% | Not Specified |

| Suzhou Fushilai Pharmaceutical | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | 97% Purity | Not Specified |

| Wujiang Bolin Industry | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | Not Specified | Not Specified |

| Shandong Luning Pharmaceutical | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | Not Specified | Not Specified |

Note: This list is not exhaustive and represents a snapshot of available suppliers. Purity and availability may vary. Researchers should always request a lot-specific Certificate of Analysis.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ | ChemicalBook[3] |

| Molecular Weight | 241.15 g/mol | ChemicalBook[3], PubChem[4] |

| Appearance | Colourless to Pale Yellow Oil | ChemicalBook[3], Yanggu Huatai[5] |

| Boiling Point | 109 °C (at 0.7 Torr) | ChemicalBook[3] |

| Density | 1.107 g/mL at 25 °C | ChemicalBook[3] |

| Solubility | Chloroform, Ethyl Acetate (Slightly) | ChemicalBook[3] |

| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[3] |

Procurement and Qualification Workflow

Sourcing a research-grade chemical requires a systematic approach to ensure quality and consistency. The following diagram outlines a standard workflow for procuring and qualifying a compound like Ethyl 6,8-dichlorooctanoate.

Caption: Workflow for sourcing and qualifying a research-grade chemical.

Experimental Protocols: Quality Control Verification

Upon receipt of Ethyl 6,8-dichlorooctanoate, it is imperative to perform in-house quality control to verify its identity and purity against the supplier's Certificate of Analysis. The following are generalized protocols for standard analytical techniques.

1. Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Prepare a dilute solution of the received Ethyl 6,8-dichlorooctanoate (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for separating medium-polarity compounds (e.g., DB-5 or equivalent).

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/minute.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the structure of Ethyl 6,8-dichlorooctanoate (C₁₀H₁₈Cl₂O₂), which has a molecular weight of approximately 241.15 g/mol .[3][4] The isotopic pattern characteristic of two chlorine atoms should be visible.

2. Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Objective: To quantify the purity of the compound and detect the presence of volatile impurities.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 5 mg/mL in ethyl acetate).

-

Instrumentation: Use the same GC conditions (column, injector, oven program) as described for GC-MS.

-

Detector: Flame Ionization Detector (FID) set at 300°C.

-

Data Analysis: Calculate the purity by the area percent method. The area of the main peak corresponding to Ethyl 6,8-dichlorooctanoate is divided by the total area of all peaks in the chromatogram. For research-grade material, purity should typically be ≥95%.[3]

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and isomeric identity of the compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of Ethyl 6,8-dichlorooctanoate, showing characteristic signals for the ethyl ester protons, the methylene groups of the octanoate chain, and the methine proton at the C6 position where a chlorine atom is attached.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule. The chemical shifts should align with the expected values for the ester carbonyl, the chlorinated carbons, and the aliphatic chain.

References

- 1. Ethyl 6,8-Dichlorooctanoate Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

- 4. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]

A Technical Review of Dichlorinated Octanoic Acid Ethyl Esters for Researchers and Drug Development Professionals

Introduction

Halogenated fatty acids (HFAs) are a class of molecules that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2][3] The incorporation of halogen atoms into a fatty acid backbone can dramatically alter its physicochemical properties, leading to a range of effects including antibacterial, antifungal, antiviral, and antitumor activities.[1][2] This technical guide focuses on dichlorinated derivatives of ethyl octanoate, with a specific emphasis on the available data for Ethyl 6,8-dichlorooctanoate and a theoretical discussion of Ethyl 2,4-dichlorooctanoate.

Ethyl 6,8-dichlorooctanoate: A Profile

Ethyl 6,8-dichlorooctanoate is an important organic intermediate, notably in the synthesis of lipoic acid.[4] It is a colorless to pale yellow oil with the molecular formula C10H18Cl2O2.[5]

Physicochemical Data

A summary of the available quantitative data for Ethyl 6,8-dichlorooctanoate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1070-64-0 | [5][6][7] |

| Molecular Formula | C10H18Cl2O2 | [5][6] |

| Molecular Weight | 241.15 g/mol | [5][6] |

| Boiling Point | 109 °C at 0.7 Torr | [5] |

| Density | 1.107 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.462 | [5] |

| Flash Point | >230 °F | [5] |

Synthesis of Ethyl 6,8-dichlorooctanoate

The primary synthetic route to Ethyl 6,8-dichlorooctanoate involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Several methods have been patented for this conversion.

This protocol is based on a patented chemical synthesis method.[8]

Materials:

-

Ethyl 6-hydroxy-8-chlorooctanoate

-

N,N-dimethylformamide (DMF)

-

Bis(trichloromethyl)carbonate (triphosgene)

-

Toluene (or other suitable organic solvent)

-

Ice-water bath

-

Standard reaction glassware with thermometer, reflux condenser, and mechanical stirrer

-

Lye (for neutralization)

Procedure:

-

Dissolve 44.5g (200mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5g (240mmol) of N,N-dimethylformamide in a 250mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer.

-

Prepare a solution of 20.2g (68mmol) of bis(trichloromethyl)carbonate in 40g of toluene.

-

Under an ice-water bath and with continuous stirring, add the bis(trichloromethyl)carbonate solution dropwise to the flask.

-

After the addition is complete, slowly warm the reaction mixture to 50°C and maintain the temperature between 50-55°C for 8 hours.

-

Cool the reaction mixture to below 30°C.

-

Neutralize the mixture with lye.

-

Evaporate the solvent under normal pressure.

-

Collect the product by vacuum distillation at 172-176°C and 5 mm Hg.

Expected Yield: 43.67g (90.6% molar yield) with a purity of 98.1%.[8]

A logical workflow for this synthesis is depicted below:

Theoretical Synthesis of this compound

While no specific synthesis for this compound is documented, a plausible route can be hypothesized based on established organic chemistry reactions. One potential approach is the direct chlorination of ethyl octanoate. However, controlling the regioselectivity to favor the 2 and 4 positions would be challenging and likely result in a mixture of chlorinated isomers.

A more controlled synthesis could involve the use of a starting material with pre-existing functionality that directs chlorination. For instance, the synthesis could start from a 2,4-diketo ester, which are known intermediates in drug discovery.[9]

A hypothetical synthetic pathway is outlined below:

Potential Biological Activity of Dichlorinated Octanoates

The biological activity of halogenated fatty acids is a growing area of research.[1][2][10] Fatty acids containing bromine or chlorine atoms have demonstrated significant biological activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3]

Potential Mechanisms of Action:

-

Membrane Disruption: Halogenated fatty acids have been shown to disrupt the plasma membrane of bacteria.

-

Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, including topoisomerases I and II.[10]

The presence of chlorine atoms in the fatty acid chain can significantly influence its biological effect. For example, the chlorine-containing metabolite 3-O-methyl massadine chloride exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Given these findings, it is plausible that this compound and its isomers could exhibit antibacterial properties. The specific positioning of the chlorine atoms would likely play a crucial role in the potency and spectrum of this activity.

A simplified signaling pathway illustrating a potential antibacterial mechanism is shown below.

Conclusion

While specific data on this compound is lacking, the available information on its isomer, Ethyl 6,8-dichlorooctanoate, provides a valuable starting point for researchers. The established synthesis and known applications of Ethyl 6,8-dichlorooctanoate, coupled with the broader understanding of the biological activities of halogenated fatty acids, suggest that dichlorinated octanoates are a promising area for further investigation in drug discovery and development. Future research should focus on developing regioselective synthetic methods for various dichlorinated isomers and systematically evaluating their biological activities to unlock their full therapeutic potential.

References

- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. China's Best Ethyl 6,8-dichlorooctanoate Manufacturers [highlandpharmachem.com]

- 5. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

- 6. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Online CAS Number 1070-64-0 - TRC - 6,8-Dichlorooctanoic Acid Ethyl Ester | LGC Standards [lgcstandards.com]

- 8. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]

- 9. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Potential Research Areas Involving Ethyl 2,4-dichlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2,4-dichlorooctanoate is scarce in publicly available literature. This guide is a predictive exploration of its potential properties, synthesis, and research applications, based on established chemical principles and data from analogous halogenated fatty acid esters. All experimental protocols, data, and pathways described herein are hypothetical and intended to serve as a foundation for future research.

Introduction

Halogenated organic compounds are of significant interest in medicinal chemistry and drug discovery, with chlorine atoms often enhancing the pharmacokinetic and pharmacodynamic properties of molecules.[1][2] The introduction of chlorine can increase lipophilicity, alter metabolic stability, and facilitate new binding interactions with biological targets.[2] this compound, a dichlorinated fatty acid ester, represents an under-explored molecule with potential applications stemming from its unique structural features.

This whitepaper outlines potential research avenues for this compound, including hypothetical synthesis protocols, predicted physicochemical and spectroscopic data, and prospective areas for biological investigation.

Synthesis and Characterization

The synthesis of this compound would likely involve the selective chlorination of an ethyl octanoate precursor. Given the reactivity of the carbon chain, methods providing regiochemical control would be necessary.

Proposed Synthesis Protocol

A potential route could involve the dichlorination of ethyl 3-oxooctanoate, followed by reduction of the ketone. A more direct, albeit potentially less selective, method would be radical chlorination of ethyl octanoate. A plausible, controlled synthesis is outlined below.

Protocol: Synthesis via α-chlorination of a β-keto ester intermediate

-

Preparation of Ethyl 2-chloro-3-oxooctanoate: To a solution of ethyl 3-oxooctanoate (1 eq.) in a suitable solvent like dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq.). The reaction can be stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Second Chlorination: Following the formation of the monochlorinated species, a second equivalent of NCS or an alternative chlorinating agent could be introduced under more forcing conditions (e.g., with a radical initiator like AIBN and heat) to achieve dichlorination at the 4-position, though this may lead to a mixture of products.

-

Alternative: Dichlorination of Ethyl Octenoate: A more controlled approach would be the dichlorination of ethyl oct-2-enoate or ethyl oct-3-enoate using a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in an appropriate solvent.

-

Purification: The crude product would be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the desired this compound.

-

Characterization: The structure of the purified product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted data for this compound based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ | Based on structure |

| Molecular Weight | 241.15 g/mol | Calculated from formula |

| Boiling Point | ~115-125 °C at reduced pressure | Extrapolated from similar chlorinated esters |

| Density | ~1.1 g/mL | Halogenation increases density over the parent ester |

| Refractive Index | ~1.46 | Typical for chlorinated alkyl esters |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals | Interpretation |

| IR Spectroscopy | ~1740 cm⁻¹ (strong) | C=O stretch of the ester |

| ~2850-2980 cm⁻¹ | C-H stretching of alkyl chain | |

| ~1180 cm⁻¹ (strong) | C-O stretch of the ester | |

| ~650-800 cm⁻¹ | C-Cl stretching | |

| ¹H NMR | δ ~4.2 ppm (quartet, 2H) | -O-CH₂ -CH₃ |

| δ ~4.5 ppm (multiplet, 1H) | -CH Cl- | |

| δ ~4.3 ppm (multiplet, 1H) | -CH Cl- | |

| δ ~1.3-2.2 ppm (multiplets) | Methylene protons of the octyl chain | |

| δ ~0.9 ppm (triplet, 3H) | Terminal -CH₃ of the octyl chain | |

| δ ~1.25 ppm (triplet, 3H) | -O-CH₂-CH₃ | |

| ¹³C NMR | δ ~170 ppm | Ester carbonyl carbon |

| δ ~60-70 ppm | Carbons bearing chlorine (-CHCl-) | |

| δ ~61 ppm | Methoxy carbon (-O -CH₂-) | |

| δ ~14-40 ppm | Alkyl chain carbons |

Potential Research Areas and Biological Investigation

Halogenated fatty acids and their derivatives are known to possess a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[3][4][5] The lipophilic nature of this compound suggests it could interact with cellular membranes or lipid-binding proteins.

Antimicrobial Activity Screening

-

Hypothesis: The presence of chlorine atoms and the ester functionality may confer antimicrobial properties. Halogenated fatty acids have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

Experimental Approach:

-

Minimum Inhibitory Concentration (MIC) Assay: Test the compound against a panel of gram-positive (e.g., S. aureus, B. subtilis) and gram-negative (E. coli, P. aeruginosa) bacteria using broth microdilution methods.

-

Mechanism of Action Studies: If activity is observed, further studies could investigate its effect on bacterial membrane integrity (e.g., using propidium iodide staining) or specific metabolic pathways.

-

Anticancer and Cytotoxicity Studies

-

Hypothesis: Dichlorinated compounds can act as alkylating agents or disrupt cellular processes, leading to cytotoxicity in cancer cell lines.

-

Experimental Approach:

-

Cell Viability Assays: Screen the compound against a panel of human cancer cell lines (e.g., HeLa, SW620, MCF-7) using assays like MTT or PrestoBlue to determine the IC₅₀ value.

-

Apoptosis and Cell Cycle Analysis: If cytotoxic, investigate the mechanism of cell death using flow cytometry to analyze apoptosis (Annexin V staining) and cell cycle progression (propidium iodide staining).

-

Modulation of Lipid Signaling Pathways

-

Hypothesis: As a modified fatty acid ester, this compound could interfere with lipid metabolism or signaling pathways. Lipophilic compounds can influence pathways regulated by nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose homeostasis.[6]

-

Experimental Approach:

-

PPAR Activation Assay: Use a reporter gene assay in a suitable cell line (e.g., HEK293T) to determine if the compound can activate or inhibit PPAR isoforms (α, γ, δ).

-

Gene Expression Analysis: Treat relevant cells (e.g., hepatocytes, adipocytes) with the compound and use qPCR to measure the expression of PPAR target genes involved in fatty acid oxidation or adipogenesis.

-

Visualizations: Workflows and Pathways

Hypothetical Synthesis and Purification Workflow

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Potential Interaction with PPARα Signaling Pathway

Caption: Hypothetical modulation of the PPARα signaling pathway by this compound.

Conclusion and Future Directions

While this compound remains a molecule with uncharacterized properties, its structure suggests a fertile ground for research. As a dichlorinated fatty acid ester, it stands as a candidate for investigation as an antimicrobial, an anticancer agent, or a modulator of lipid-sensitive signaling pathways. The synthetic protocols, predicted data, and experimental frameworks provided in this guide offer a starting point for researchers to unlock the potential of this and similar halogenated compounds. Future work should focus on developing a reliable synthesis, confirming its physicochemical properties, and systematically screening it for biological activity to validate the hypotheses presented.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 6,8-dichlorooctanoate: Synthesis, Properties, and Applications

A Note to the Reader: This technical guide focuses on Ethyl 6,8-dichlorooctanoate. Extensive searches of scientific literature and patent databases did not yield specific information regarding the discovery, history, or detailed experimental protocols for "Ethyl 2,4-dichlorooctanoate." It is possible that this is a less common or novel compound with limited public documentation. Therefore, this guide provides a comprehensive overview of the closely related and well-documented compound, Ethyl 6,8-dichlorooctanoate, which serves as a valuable analogue and an important intermediate in its own right.

Introduction

Ethyl 6,8-dichlorooctanoate is a chlorinated fatty acid ester of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of alpha-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1][2][3] This guide provides a detailed exploration of the discovery, synthesis, chemical properties, and applications of Ethyl 6,8-dichlorooctanoate, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

While a specific date for the initial discovery of Ethyl 6,8-dichlorooctanoate is not prominently documented, its history is intrinsically linked to the development of synthetic routes for alpha-lipoic acid. Following the identification of alpha-lipoic acid as a crucial coenzyme, researchers sought efficient methods for its chemical synthesis, which led to the development of various intermediates, including dichlorinated fatty acid esters. Patents from the mid-20th century onwards describe the synthesis and utility of such compounds, highlighting the ongoing efforts to refine the production of alpha-lipoic acid.

The development of various synthetic methodologies, such as those involving the chlorination of hydroxy-octanoate precursors, has been detailed in numerous patents, indicating a history of industrial process optimization for this key intermediate.[3][4]

Chemical and Physical Properties

Ethyl 6,8-dichlorooctanoate is a colorless to pale yellow oil under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ |

| Molecular Weight | 241.15 g/mol |

| CAS Number | 1070-64-0 |

| Appearance | Colorless to Pale Yellow Oil[2] |

| Boiling Point | 109 °C at 0.7 Torr[2] |

| Density | 1.107 g/mL at 25 °C[2] |

| Solubility | Soluble in organic solvents such as dichloroethane[1][5] |

Synthesis and Experimental Protocols

Several synthetic routes for Ethyl 6,8-dichlorooctanoate have been developed, primarily focusing on the chlorination of a precursor molecule, Ethyl 6-hydroxy-8-chlorooctanoate. Below are detailed protocols for two common methods.

Method 1: Chlorination using Thionyl Chloride

This method involves the reaction of Ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride in the presence of an acid scavenger like N,N-dimethylbenzylamine.

-

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in an organic solvent such as dichloroethane.[1][4][5]

-

Add N,N-dimethylbenzylamine as an acid-binding agent. The molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to chlorinating agent to N,N-dimethylbenzylamine is typically around 1:1.05:0.12.[1][5]

-

Cool the mixture to 10°C and add thionyl chloride dropwise while maintaining the temperature.[4]

-

After the addition is complete, gradually raise the temperature to 75°C and maintain it for approximately 150 minutes.[1][5]

-

Upon completion of the reaction, cool the mixture and wash it with water to remove the acid-binding agent and any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The crude product is then purified by vacuum distillation, collecting the fraction at a temperature of 172-176°C under a vacuum of 5 mmHg to yield Ethyl 6,8-dichlorooctanoate with a purity of over 96%.[1][5]

-

Method 2: Chlorination using Bis(trichloromethyl)carbonate (Triphosgene)

This method provides an alternative to using thionyl chloride, employing solid phosgene (triphosgene) as the chlorinating agent.[3]

-

Experimental Protocol:

-

Dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide.[3]

-

Under an ice-water bath, add a solution of bis(trichloromethyl)carbonate in an organic solvent (e.g., chlorobenzene or toluene) dropwise with stirring. The molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to bis(trichloromethyl)carbonate to N,N-dimethylformamide is approximately 1:0.34:1.0.[3]

-

After the addition, slowly warm the reaction mixture to 50-90°C and allow it to react for 2-8 hours.[3]

-

Cool the reaction mixture to below 30°C and neutralize it with a base solution.[3]

-

Remove the solvent by evaporation under normal pressure.

-

The final product, Ethyl 6,8-dichlorooctanoate, is obtained by vacuum distillation.[3]

-

Signaling Pathways and Experimental Workflows

The synthesis of Ethyl 6,8-dichlorooctanoate is a key step in a larger synthetic pathway. The following diagrams illustrate the general workflow for its production and its subsequent use in the synthesis of alpha-lipoic acid.

Caption: General workflow for the synthesis of Ethyl 6,8-dichlorooctanoate.

Caption: Role of Ethyl 6,8-dichlorooctanoate in alpha-lipoic acid synthesis.

Applications in Drug Development and Other Industries

The primary and most significant application of Ethyl 6,8-dichlorooctanoate is as a crucial intermediate in the chemical synthesis of alpha-lipoic acid.[1][2][3] Alpha-lipoic acid is a widely used dietary supplement and therapeutic agent, valued for its antioxidant properties and its role in cellular metabolism. It is investigated for the management of various conditions, including diabetic neuropathy and other oxidative stress-related disorders.

Beyond its role in pharmaceuticals, Ethyl 6,8-dichlorooctanoate is also classified as an industrial toxin, and its handling requires appropriate safety precautions.[1]

Safety and Handling

Ethyl 6,8-dichlorooctanoate should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

Ethyl 6,8-dichlorooctanoate is a vital chemical intermediate with a well-established role in the synthesis of the therapeutically important antioxidant, alpha-lipoic acid. While information on the specific isomer "this compound" is scarce, the study of Ethyl 6,8-dichlorooctanoate provides a comprehensive understanding of the synthesis, properties, and applications of dichlorinated fatty acid esters. The synthetic methods detailed in this guide offer robust and high-yield pathways to this valuable compound, underscoring its importance in the pharmaceutical and fine chemical sectors.

References

- 1. Cas 1070-64-0,Ethyl 6,8-dichlorooctanoate | lookchem [lookchem.com]

- 2. Ethyl 6,8-Dichlorooctanoate Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]

- 3. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]

- 4. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]

- 5. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of Ethyl 2,4-dichlorooctanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2,4-dichlorooctanoate is a halogenated fatty acid ester with potential applications in organic synthesis and as a building block for novel pharmaceutical compounds. Its synthesis involves a two-step process: the initial formation of ethyl octanoate through Fischer-Speier esterification, followed by a selective dichlorination at the α and γ positions. This protocol outlines a detailed methodology for its laboratory-scale synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl Octanoate

The synthesis of ethyl octanoate is achieved through the Fischer-Speier esterification of octanoic acid with ethanol, using a strong acid catalyst.[1][2][3]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 28.84 g | 0.2 |

| Ethanol | C₂H₅OH | 46.07 | 46.07 g (58.4 mL) | 1.0 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanoic acid (0.2 mol) and ethanol (1.0 mol).

-

Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl octanoate.

-

Purify the crude product by vacuum distillation to yield pure ethyl octanoate. The boiling point of ethyl octanoate is approximately 208 °C at atmospheric pressure.[1]

Part 2: Synthesis of this compound

This step involves the selective dichlorination of ethyl octanoate. Due to the challenges of direct selective chlorination of a saturated ester, this protocol proposes a method using N-chlorosuccinimide (NCS) under controlled conditions. This reaction is hypothetical and based on general principles of free radical and enolate chemistry.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.26 | 17.23 g | 0.1 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 29.38 g | 0.22 |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 0.24 g | 0.001 |

| Carbon Tetrachloride | CCl₄ | - | 200 mL | - |

| Sodium Sulfite (10% aq.) | Na₂SO₃ | - | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve ethyl octanoate (0.1 mol) and N-chlorosuccinimide (0.22 mol) in carbon tetrachloride (200 mL).

-

Add a catalytic amount of benzoyl peroxide (0.001 mol) to initiate the reaction.

-

Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to facilitate radical chlorination. Monitor the reaction progress by GC-MS.

-

After the reaction is complete (estimated 4-8 hours), cool the mixture to room temperature.

-

Filter the solid succinimide byproduct.

-

Wash the filtrate with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation under reduced pressure to isolate this compound.

Characterization Data (Predicted)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.26 | 208[1] | 4.12 (q, 2H), 2.28 (t, 2H), 1.62 (m, 2H), 1.25-1.35 (m, 8H), 0.88 (t, 3H) | 173.8, 60.1, 34.4, 31.8, 29.2, 29.1, 25.1, 22.7, 14.3, 14.1[4] |

| This compound | C₁₀H₁₈Cl₂O₂ | 241.15 | (Predicted) >220 | (Predicted shifts) 4.3-4.5 (m), 1.8-2.2 (m), 1.3-1.6 (m), 0.9 (t) | (Predicted shifts) ~168, ~65, ~60, ~55, ~35, ~30, ~25, ~20, ~14 |

Note: The NMR data for this compound is predicted and would need to be confirmed experimentally.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Carbon tetrachloride is toxic and a suspected carcinogen. Use with appropriate containment.

-

N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

-

Benzoyl peroxide is a flammable solid and a strong oxidizing agent. It can be explosive when heated.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Dichlorinated Alkyl Esters in Organic Synthesis

Introduction to Dichlorinated Alkyl Esters

Dichlorinated alkyl esters are versatile intermediates in organic synthesis. The presence of two chlorine atoms provides reactive sites for various nucleophilic substitution reactions, making them valuable precursors for the synthesis of more complex molecules. One of the most prominent applications of dichlorinated octanoate esters is in the synthesis of bioactive compounds.

Ethyl 6,8-dichlorooctanoate , in particular, is a key intermediate in the synthesis of α-lipoic acid, a potent antioxidant with therapeutic applications in managing conditions like diabetic neuropathy.[1][2][3] Its structure also makes it a potential building block in the development of novel agrochemicals.[4][5]

Chemical Structure and Properties of Ethyl 6,8-dichlorooctanoate:

| Property | Value |

| CAS Number | 1070-64-0[6] |

| Molecular Formula | C₁₀H₁₈Cl₂O₂[7] |

| Molecular Weight | 241.15 g/mol [7] |

| Appearance | Colorless to Pale Yellow Oil / Gold Liquid[8][9] |

| Boiling Point | 109 °C at 0.7 Torr[9] |

| Density | 1.107 g/mL at 25 °C[10] |

| Refractive Index | n20/D 1.462[10] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate[9] |

| SMILES | CCOC(=O)CCCCC(CCCl)Cl[7] |

| InChI | InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3[7] |

Synthesis of Ethyl 6,8-dichlorooctanoate

The primary synthetic route to Ethyl 6,8-dichlorooctanoate involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate.[1] Various chlorinating agents can be employed, with thionyl chloride and bis(trichloromethyl) carbonate being common choices.

Synthesis Pathway

The following diagram illustrates the general synthesis of Ethyl 6,8-dichlorooctanoate from Ethyl 6-hydroxy-8-chlorooctanoate.

Experimental Protocols

Protocol 1: Chlorination using Bis(trichloromethyl) carbonate

This protocol is adapted from a patented chemical synthesis method.[3][11]

Materials:

-

Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g, 200 mmol)

-

N,N-dimethylformamide (DMF) (17.5 g, 240 mmol)

-

Bis(trichloromethyl) carbonate (20.2 g, 68 mmol)

-

Toluene (40 g)

-

Alkaline solution (e.g., sodium bicarbonate solution)

-

Three-necked flask (250 mL), thermometer, reflux condenser, mechanical stirrer, dropping funnel, ice-water bath

Procedure:

-

Equip a 250 mL three-necked flask with a thermometer, reflux condenser, and mechanical stirrer.

-

Dissolve Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g) in N,N-dimethylformamide (17.5 g).[11]

-

Cool the mixture in an ice-water bath with stirring.[11]

-

Separately, dissolve bis(trichloromethyl) carbonate (20.2 g) in toluene (40 g) to prepare the organic solution.[11]

-

Slowly add the bis(trichloromethyl) carbonate solution dropwise to the cooled mixture.[11]

-

After the addition is complete, slowly raise the temperature to 50-55°C and maintain for 8 hours.[11]

-

Cool the reaction mixture to below 30°C.[11]

-

Neutralize the mixture with an alkaline solution.[11]

-

Remove the solvent under atmospheric pressure.[11]

-

Perform vacuum distillation, collecting the fraction at 172-176°C under a vacuum of 5 mmHg to obtain Ethyl 6,8-dichlorooctanoate.[11]

Quantitative Data for Protocol 1:

| Parameter | Value | Reference |

| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g) | [11] |

| Chlorinating Agent | Bis(trichloromethyl) carbonate (20.2 g) | [11] |

| Solvent | N,N-dimethylformamide, Toluene | [11] |

| Reaction Temperature | 50-55°C | [11] |

| Reaction Time | 8 hours | [11] |

| Product Yield | 43.67 g (90.6% molar yield) | [11] |

| Product Purity | 98.1% | [11] |

Protocol 2: Chlorination using Thionyl Chloride